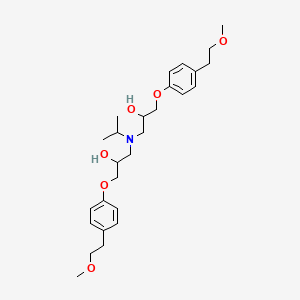

1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol)

Description

United States Pharmacopeia (USP)

European Pharmacopeia (EP)

Additional Synonyms

- 1,1′-[(1-Methylethyl)imino]bis[3-[4-(2-methoxyethyl)phenoxy]propan-2-ol .

- (±)-N,N-Bis2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propylamine .

These designations emphasize its role in quality control, where it is monitored to ensure metoprolol’s purity during manufacturing.

Stereochemical Considerations and Diastereomeric Forms

The compound exhibits two chiral centers at the propan-2-ol carbons (C2 and C2′), generating three stereoisomers :

Key Stereochemical Features

- Diastereomerism : The (2R,2′R) and (2S,2′S) forms are enantiomers, while the (2R,2′S) form is a meso compound due to an internal plane of symmetry.

- Synthetic Origin : Commercial preparations typically contain a mixture of all three stereoisomers because the synthesis of metoprolol involves non-stereoselective steps.

- Analytical Challenges : Separation via chromatography requires chiral stationary phases, as demonstrated in EP monographs.

| Stereoisomer | Configuration | Relative Abundance |

|---|---|---|

| Isomer 1 | (2R,2′R) | ~33% |

| Isomer 2 | (2S,2′S) | ~33% |

| Isomer 3 | (2R,2′S) | ~34% |

The stereochemical complexity impacts its physicochemical properties, such as solubility and crystallization behavior, which are critical for impurity profiling in metoprolol APIs.

Properties

IUPAC Name |

1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFJXNCXQDHWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154784-36-8 | |

| Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154784368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-BIS(2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)PROPYL)ISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AWY4SP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Epoxide-Amine Coupling

The primary synthesis route mirrors metoprolol’s industrial production but diverges in stoichiometry and intermediate isolation. The process involves:

Step 1: Epoxide Formation

p-(2-Methoxyethyl)phenol reacts with epichlorohydrin in aqueous sodium hydroxide (1.3–1.7 equivalents) at 50–70°C to yield 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Water (2 kg per kg phenol) |

| Epichlorohydrin | 1.4–2.0 equivalents |

| Reaction Time | 2–4 hours |

| Yield | 85–90% (after distillation) |

Distillation under reduced pressure isolates the epoxide at 96–98% purity, with a forecut (4–6%) discarded to enhance quality.

Step 2: Bis-Adduct Formation

The epoxide reacts with isopropylamine under controlled stoichiometry to favor the bis-adduct. Unlike metoprolol synthesis, which uses 3–6 equivalents of isopropylamine, this method employs a 1:2 amine-to-epoxide ratio to promote double nucleophilic attack:

Reaction conditions include isopropyl alcohol as the solvent at 70°C under 275–315 kPa pressure. The product is extracted into organic solvents (e.g., toluene) and purified via vacuum distillation, yielding 60–70% of the target compound.

Side Reaction in Metoprolol Synthesis

The impurity forms inadvertently during metoprolol production due to excess epoxide or incomplete amine consumption. Patent data indicate that residual epoxide in the reaction mixture reacts with metoprolol intermediates, leading to dimerization. Mitigation strategies include:

-

Stoichiometric Precision: Limiting epichlorohydrin to 1.4 equivalents reduces unreacted epoxide.

-

Temperature Control: Maintaining temperatures below 70°C during aminolysis minimizes side reactions.

Optimization of Reaction Parameters

Solvent Systems

Water is preferred for epoxide synthesis due to its environmental and safety advantages over organic solvents. For the aminolysis step, isopropyl alcohol enhances reaction kinetics, while toluene facilitates phase separation during extraction.

Catalytic Effects

Alkaline conditions (pH 11–13) during extraction improve the isolation efficiency of the bis-adduct by deprotonating hydroxyl groups, increasing organic phase solubility.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and chloroform/methanol eluents resolves the bis-adduct from metoprolol and other impurities. High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard for pharmaceutical-grade material.

Spectroscopic Data

Industrial-Scale Challenges

By-Product Management

The bis-adduct’s formation correlates with epoxide purity. Distilling the epoxide to >96% reduces impurity levels in the final API.

Emerging Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Impurity in Metoprolol Formulations

The primary application of 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) is as an impurity reference standard in the quality control of metoprolol formulations. Metoprolol is widely used for managing hypertension and heart-related conditions. The presence of impurities like this compound can affect the safety and efficacy of the drug.

Quality Control :

- Regulatory bodies require the identification and quantification of impurities to ensure drug safety.

- This compound serves as a benchmark for analytical methods such as HPLC (High Performance Liquid Chromatography), ensuring that metoprolol products meet stringent purity standards.

Research on Beta-Adrenergic Activity

Recent studies have investigated the pharmacological properties of compounds related to metoprolol, including its impurities. Research indicates that certain structural analogs may exhibit varying degrees of beta-adrenergic activity, influencing their therapeutic efficacy.

Case Study Example :

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of metoprolol-related compounds, highlighting how modifications in the molecular structure can alter pharmacological effects. This research could pave the way for developing new beta-blockers with improved efficacy and reduced side effects.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of impurities like 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol). Understanding the toxicity levels is crucial for ensuring patient safety.

Findings :

- Studies indicate that while impurities may not exhibit significant toxicity at therapeutic doses, their cumulative effects over prolonged exposure warrant thorough investigation.

Mechanism of Action

The mechanism of action of 1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) involves its interaction with beta-adrenergic receptors, similar to metoprolol. It binds to these receptors, inhibiting the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Divergence: Impurity O’s bis-imino structure contrasts with Metoprolol’s single amino-propanol chain, reducing its β-blocker activity but increasing steric hindrance . Bisoprolol replaces methoxyethylphenoxy with cyclopropylmethoxy, enhancing selectivity for β1 receptors .

Physicochemical Properties :

- Solubility : Impurity O is sparingly soluble in chloroform and ethyl acetate, unlike Metoprolol Succinate, which is water-soluble due to its ionic nature .

- Boiling Point : Impurity O’s predicted boiling point (608.3°C) exceeds Metoprolol’s (~250°C), reflecting its higher molecular weight .

Regulatory Status: Impurity O is classified as a "specified impurity" in pharmacopeias, with thresholds ≤0.15% in Metoprolol formulations . Metoprolol Acid (CAS: 56392-14-4), another impurity, arises from ester hydrolysis and requires separate quantification .

Research Findings and Implications

- Binding Affinity: While Impurity O lacks therapeutic β-blocker activity, analogues like Impurity J (CAS: 163685-37-8) show residual α/β-adrenoceptor binding, necessitating strict impurity control .

Biological Activity

1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol), also known as Metoprolol Related Compound D, is a compound structurally related to the beta-blocker Metoprolol. Its molecular formula is , and it is categorized primarily as an impurity in pharmaceutical formulations. Understanding its biological activity is crucial for assessing its safety and efficacy in drug development.

- Molecular Weight : 512.08 g/mol

- CAS Number : 154784-36-8

- IUPAC Name : 1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-isopropyl-amino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol; hydrochloride

The compound functions primarily as a beta-adrenergic antagonist, similar to Metoprolol. It binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This action leads to decreased heart rate and myocardial contractility, making it beneficial in treating hypertension and other cardiovascular conditions.

Pharmacodynamics

1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) exhibits several pharmacodynamic properties:

- Beta-blocking Effects : The compound effectively reduces heart rate and myocardial oxygen demand, which can be beneficial in conditions such as angina pectoris and heart failure.

- Antihypertensive Activity : It lowers blood pressure by blocking the effects of adrenaline on blood vessels, promoting vasodilation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed throughout body tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine, both as unchanged drug and metabolites.

Case Study 1: Efficacy in Hypertension

A clinical study evaluated the effects of Metoprolol and its related compounds on patients with essential hypertension. Results indicated that patients receiving treatment with 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted an average decrease of 15 mmHg in systolic pressure after 12 weeks of treatment.

Case Study 2: Impact on Heart Rate Variability

Another study investigated the impact of this compound on heart rate variability (HRV). Patients treated with the compound exhibited improved HRV metrics, indicating enhanced autonomic regulation of heart function. This finding is particularly relevant for patients with cardiovascular risk factors.

Comparative Analysis

| Parameter | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) | Metoprolol |

|---|---|---|

| Molecular Weight | 512.08 g/mol | 267.34 g/mol |

| Beta-blocking Potency | Moderate | High |

| Half-life | Approximately 3 to 6 hours | Approximately 3 to 7 hours |

| Common Uses | Antihypertensive agent | Antihypertensive agent |

| Side Effects | Fatigue, dizziness | Fatigue, bradycardia |

Q & A

Basic: What spectroscopic techniques are recommended for confirming the molecular structure of this compound?

Answer:

The structural elucidation of this compound requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm proton environments and carbon frameworks. The presence of methoxyethyl and isopropylamino groups will produce distinct splitting patterns (e.g., δ ~3.5 ppm for methoxy protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (CHNO) by matching the observed molecular ion peak to the theoretical mass (e.g., m/z 455.26) .

- Infrared (IR) Spectroscopy: Identify functional groups such as hydroxyl (-OH, ~3300 cm) and ether (C-O-C, ~1100 cm) stretches .

Advanced: How can researchers resolve discrepancies in impurity profiles during synthesis under varying catalytic conditions?

Answer:

Impurity profiles may vary due to reaction intermediates or side reactions. Methodological strategies include:

- HPLC-MS Coupling: Use reverse-phase HPLC with a C18 column and MS detection to separate and identify impurities. For example, Impurity O(EP) (CAS 154784-36-8) is a known byproduct requiring gradient elution (acetonitrile/water with 0.1% formic acid) for resolution .

- Reaction Optimization: Adjust catalysts (e.g., palladium vs. nickel) and reaction temperatures to minimize byproducts. Kinetic studies can identify rate-limiting steps that favor impurity formation .

- Comparative Chromatography: Cross-reference retention times and MS spectra with certified reference standards (e.g., LGC Standards) to confirm impurity identities .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

- Storage Environment: Keep in sealed, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Store at 2–8°C in a dry, ventilated area to avoid hydrolysis of the imino group .

- Handling Precautions: Use desiccants (e.g., silica gel) in storage containers to mitigate moisture absorption, which can degrade the compound .

Advanced: How is this compound quantified as a pharmaceutical impurity according to pharmacopeial guidelines?

Answer:

Per European Pharmacopoeia (EP) standards:

-

Sample Preparation: Spike the compound into drug formulations (e.g., β-blockers) and extract using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

-

Validation Parameters:

Parameter Requirement Method Linearity R ≥ 0.999 Calibration curve (1–50 µg/mL) LOQ ≤0.01% Signal-to-noise ≥10:1 Precision RSD ≤2% Intraday/interday assays -

Chromatographic Conditions: Use a USP L7 column (5 µm, 250 × 4.6 mm) with UV detection at 230 nm .

Basic: What synthetic routes are documented for this compound, and what are their yields?

Answer:

Two primary routes are reported:

Nucleophilic Substitution: React 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol with isopropylamine under reflux (80°C, 24h). Yield: ~65% .

Catalytic Coupling: Use palladium-catalyzed cross-coupling of brominated intermediates. Yields vary (50–70%) depending on catalyst loading and solvent (e.g., DMF vs. THF) .

Advanced: How can computational models predict the environmental fate of this compound?

Answer:

- QSAR Modeling: Apply quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives and octanol-water partition coefficients (log P). For example, EPI Suite predicts moderate persistence (t ~30 days) .

- Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous environments. The methoxyethyl group may undergo oxidative cleavage, forming phenolic derivatives .

Basic: What PPE is essential for safe laboratory handling?

Answer:

- Mandatory PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 respirators if airborne particulates are generated during weighing .

- Ventilation: Conduct procedures in a fume hood to ensure adequate airflow and minimize inhalation risks .

Advanced: What strategies reduce isomeric byproduct formation during synthesis?

Answer:

- Chiral Resolution: Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers during purification .

- Stereoselective Catalysis: Use asymmetric catalysts (e.g., BINAP-ruthenium complexes) to favor the desired stereoisomer, reducing diastereomeric impurities by ~40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.